molecular formula C21H25N3O5S B2356393 N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide CAS No. 922008-01-3

N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2356393
CAS No.: 922008-01-3
M. Wt: 431.51
InChI Key: WWEFGUMLDRENPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
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Biological Activity

N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide is a synthetic compound with a complex structure that incorporates a tetrahydrobenzo-fused oxazepine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and effects on immune modulation.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S with a molecular weight of 404.5 g/mol. Its structure features several functional groups that enhance its reactivity and biological activity.

PropertyValue
Molecular FormulaC20H24N2O5S
Molecular Weight404.5 g/mol
CAS Number922553-64-8

Anticancer Properties

Research indicates that compounds with similar oxazepine structures can exhibit significant anticancer activity. For instance, derivatives of the oxazepine core have shown the ability to induce differentiation in acute myeloid leukemia (AML) cells. This differentiation is often associated with upregulation of CD11b expression, which plays a crucial role in the immune response and may enhance the efficacy of cancer therapies .

Case Study: AML Cell Differentiation
In a study focusing on this compound, researchers observed that treatment led to significant differentiation of AML cells. The mechanism was linked to the modulation of signaling pathways involved in cell growth and apoptosis.

Immune Modulation

The compound has also been studied for its immunomodulatory effects. It has been reported that certain derivatives can enhance immune responses by modulating the expression of surface markers on immune cells. This property suggests potential applications in therapies aimed at enhancing immune function in various diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Kinase Inhibition : The oxazepine core may interact with specific kinases involved in cell signaling pathways.
  • Receptor Modulation : The sulfonamide group may influence receptor interactions that are critical for cell survival and proliferation.
  • Gene Expression Regulation : The compound may alter gene expression profiles related to cell differentiation and apoptosis.

Properties

IUPAC Name

N-[4-[(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-4-24-11-12-29-19-10-7-16(13-18(19)21(24)26)23-30(27,28)17-8-5-15(6-9-17)22-20(25)14(2)3/h5-10,13-14,23H,4,11-12H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEFGUMLDRENPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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